molecular formula C25H31ClFN3O2S B2826184 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-55-5

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2826184
CAS No.: 860789-55-5
M. Wt: 492.05
InChI Key: BGVIKAUJQVTMQC-UHFFFAOYSA-N
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Description

This compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (contains alternating double bonds) and the other of which is imine (contains a nitrogen atom). The compound also contains various functional groups attached to this core, including a sulfanyl group, a chlorobenzyl group, and a dimethoxyoctyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape of the molecule and its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted from the structure include polarity, solubility, and reactivity .

Scientific Research Applications

Antimalarial and Antibacterial Applications

Quinazoline derivatives, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, have been investigated for their potential antimalarial and antibacterial effects. Research shows that quinazoline compounds, through their structural modifications, exhibit a range of biological activities, including suppression against drug-sensitive strains of Plasmodium berghei in mice, although not all derivatives are equally potent. Such studies underscore the significance of quinazoline derivatives in developing antimalarial drugs (Elslager et al., 1978).

Synthesis and Structural Modification

The synthesis of substituted quinazolines through condensation reactions involving nitrobenzyl alcohols and arylacetic acids, using urea as a nitrogen source, highlights the chemical versatility and potential for creating complex structures under mild conditions. Such methodologies provide a foundation for further exploration of quinazoline derivatives in scientific research, showcasing the compound's adaptability in synthesizing heterocyclic compounds (Nguyen et al., 2020).

Advanced Organic Synthesis Techniques

Research into the synthesis of functionalized quinazolinones through electrophilic cyclization demonstrates the intricate chemical processes that can be employed to create derivatives of this compound. These studies are vital for understanding how various chemical reactions can be harnessed to develop new compounds with potential scientific and therapeutic applications (Kut et al., 2020).

Potential for New Drug Development

The exploration of sulfur-containing quinoline derivatives indicates a broad interest in their biological activities, including antitumor, analgesic, and antimicrobial properties. These compounds' unique structures and functions highlight the potential for developing new drugs that leverage these properties for therapeutic purposes (Aleksanyan & Hambardzumyan, 2014).

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClFN3O2S/c1-4-5-6-7-8-9-13-30-24(28)17-14-22(31-2)23(32-3)15-21(17)29-25(30)33-16-18-19(26)11-10-12-20(18)27/h10-12,14-15,28H,4-9,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVIKAUJQVTMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC=C3Cl)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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